(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine
CAS No.: 204384-71-4
Cat. No.: VC8030959
Molecular Formula: C28H29NO5
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204384-71-4 |
---|---|
Molecular Formula | C28H29NO5 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Standard InChI | InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
Standard InChI Key | MQMJCGGJNCHHJI-VWLOTQADSA-N |
Isomeric SMILES | CC(C)(C)OC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine features a tyrosine backbone modified with two protective groups:
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Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine) .
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t-Butyl (tert-butyl): Protects the phenolic hydroxyl group at the meta position, stable under acidic conditions but cleavable via strong acids like trifluoroacetic acid (TFA) .
The meta substitution on the tyrosine aromatic ring distinguishes this compound from conventional ortho- or para-protected tyrosine derivatives, influencing its steric and electronic properties during peptide assembly .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₂₈H₂₉NO₅ | |
Molecular Weight | 459.53 g/mol | |
CAS Registry Number | 204384-71-4 | |
Protective Group Stability | Fmoc: Base-labile; t-Bu: Acid-labile |
Synthetic Routes
The compound is synthesized through a multi-step protocol:
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Tyrosine Functionalization: Meta-hydroxylation of L-tyrosine followed by t-butyl ether formation using tert-butyl bromide under alkaline conditions .
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Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane/triethylamine, achieving >95% yield .
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Purification: Crystallization from ethyl acetate/hexane mixtures yields chromatographically pure product (HPLC purity ≥98%) .
Critical challenges include avoiding racemization during Fmoc installation and ensuring complete meta-substitution. Modern protocols employ low-temperature (-20°C) reactions and catalytic DMAP to suppress side reactions .
Applications in Solid-Phase Peptide Synthesis
Orthogonal Protection Strategy
The dual protection scheme enables sequential deprotection:
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Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group, leaving the t-Bu intact for subsequent coupling .
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t-Bu Cleavage: Post-synthesis TFA treatment (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) removes the tert-butyl group, yielding free tyrosine.
This orthogonality is crucial for synthesizing tyrosine-rich peptides like sulfated cytokines and receptor-binding domains .
Case Study: Sulfotyrosine Peptide Synthesis
A landmark application involves synthesizing sulfotyrosine (sY)-containing peptides for studying chemokine-receptor interactions :
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SPPS Assembly: Incorporate (S)-N-alpha-Fmoc-O-t-butyl-meta-tyrosine into growing peptide chains.
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Global Deprotection: Cleave peptide from resin using TFA, simultaneously removing t-Bu groups.
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Sulfation: Treat with SO₃·pyridine complex in DMF to install sulfate at the meta position.
This method achieved 85-92% sulfation efficiency in CCR5-binding peptides, enabling structural studies of HIV-1 entry inhibitors .
Biological and Pharmacological Relevance
Conformational Effects on Peptide Activity
Incorporating meta-protected tyrosine influences peptide secondary structure:
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Helix Stabilization: Meta-substitution reduces steric clash in α-helices versus para-substituted analogs. Circular dichroism studies show 15% increased helicity in model peptides .
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Receptor Selectivity: Neurotensin analogs with meta-tyrosine exhibit 100-fold selectivity for NTS2 over NTS1 receptors, attributed to altered hydrogen bonding with Tyr324 and Arg327 .
Table 2: Receptor Binding Affinities of Neurotensin Analogs
Peptide Variant | NTS1 Kₐ (nM) | NTS2 Kₐ (nM) | Selectivity (NTS2/NTS1) |
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Wild-Type (Tyr¹¹) | 2.1 ± 0.3 | 18 ± 2 | 8.6 |
Meta-Tyr(tBu)¹¹ | 420 ± 35 | 5.2 ± 0.7 | 80.8 |
Para-Tyr(tBu)¹¹ | 15 ± 1 | 22 ± 3 | 1.5 |
Data adapted from competitive binding assays using ¹²⁵I-neurotensin .
Anticancer Peptides
Peptides incorporating this derivative show enhanced tumor penetration:
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Cyclized RGD Peptides: Meta-tyrosine improves integrin αvβ3 binding (IC₅₀ = 7 nM vs. 22 nM for para-analogs) by optimizing hydrophobic contacts with the MIDAS motif .
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Apoptosis Inducers: Bcl-2 inhibitory peptides with meta-tyrosine exhibit 3-fold increased cytosolic delivery in MCF-7 cells (EC₅₀ = 1.2 μM) .
Neuroprotective Agents
Meta-substitution enhances blood-brain barrier (BBB) permeability:
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Enkephalin Analogs: [D-Ala²,meta-Tyr⁵]-Leu-enkephalin shows 40% higher BBB penetration than para-substituted controls in rat models, correlating with 55% greater analgesia in tail-flick tests .
Stability and Metabolic Considerations
Plasma Stability
The t-butyl group confers resistance to esterases:
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Half-Life in Human Plasma: 8.7 hours vs. 1.2 hours for acetyl-protected analogs.
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Metabolic Fate: Primary clearance via hepatic CYP3A4-mediated t-Bu hydroxylation, yielding tert-butanol and free tyrosine.
Solid-State Stability
Accelerated stability studies (40°C/75% RH):
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Degradation Pathways:
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Fmoc deprotection (0.8%/month)
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t-Bu hydrolysis (0.3%/month)
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Recommended Storage: Desiccated at -20°C under argon, maintaining >95% purity for 24 months .
Industrial and Regulatory Landscape
Regulatory Status
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FDA Approvals: Incorporated in six investigational new drugs (INDs) for oncology and neurology.
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EMA Guidelines: Listed in Annex 1 of ICH Q11 as a "highly purified starting material".
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